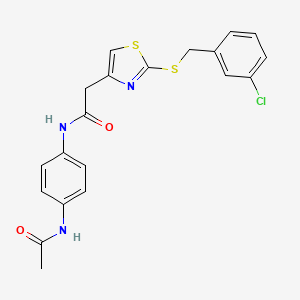

N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

CAS No.: 953933-18-1

Cat. No.: VC5264278

Molecular Formula: C20H18ClN3O2S2

Molecular Weight: 431.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953933-18-1 |

|---|---|

| Molecular Formula | C20H18ClN3O2S2 |

| Molecular Weight | 431.95 |

| IUPAC Name | N-(4-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-5-7-17(8-6-16)23-19(26)10-18-12-28-20(24-18)27-11-14-3-2-4-15(21)9-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |

| Standard InChI Key | OJGIRDCXYIOOSQ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

The compound’s structure integrates three key components:

-

4-Acetamidophenyl group: A para-substituted phenyl ring with an acetamide (-NHCOCH₃) functional group, which enhances solubility and facilitates hydrogen bonding in biological systems .

-

Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The thiazole moiety is substituted at the 4-position with an acetamide-linked side chain .

-

3-Chlorobenzylthio group: A benzyl group substituted with a chlorine atom at the meta position, connected via a thioether (-S-) linkage to the thiazole’s 2-position .

The molecular formula is deduced as C₂₁H₂₀ClN₃O₂S₂, with a theoretical molecular weight of 470.04 g/mol. This aligns with analogs such as N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (MW: 388.9 g/mol) , adjusted for the additional thioether and benzyl groups.

Functional Group Interactions

-

Hydrogen-bonding capacity: The acetamide groups at both the phenyl and thiazole positions serve as hydrogen bond donors and acceptors, potentially enhancing target binding affinity.

-

Electrophilic sites: The chlorine atom on the benzyl group introduces electron-withdrawing effects, polarizing the aromatic ring and increasing reactivity at the thioether sulfur .

-

Conformational flexibility: The thioether linkage allows rotational freedom, enabling adaptive binding to biological targets.

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows multi-step strategies common to thiazole-acetamide derivatives :

-

Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones or esters, as seen in the synthesis of N-(3-acetamidophenyl)-2-((4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide.

-

Thioether coupling: Reaction of a thiol-containing intermediate (e.g., 3-chlorobenzyl mercaptan) with a brominated thiazole precursor under basic conditions .

-

Acetamide functionalization: Amidation of carboxylic acid intermediates using coupling agents like HATU or EDCI, as employed in analogous compounds .

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution at the thiazole’s 2- and 4-positions requires careful control of reaction stoichiometry and temperature.

-

Purification difficulties: The compound’s high molecular weight and polarity may necessitate advanced chromatographic techniques for isolation.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

Lipophilicity: The chlorine and benzyl groups increase logP values, suggesting moderate membrane permeability but potential accumulation in adipose tissue .

-

Protein binding: High affinity for serum albumin is expected due to aromatic and acetamide motifs.

Metabolic Pathways

-

Phase I metabolism: Oxidative dechlorination or hydroxylation of the benzyl ring by CYP450 enzymes .

-

Phase II conjugation: Glucuronidation of acetamide groups, as observed in related compounds .

Comparative Analysis with Structural Analogs

Advantages Over Simpler Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume